An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This fluorinated piperidine derivative is a key building block in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This document outlines detailed experimental protocols for its synthesis and characterization, presents its physicochemical properties in a structured format, and discusses its relevance in drug discovery with a focus on its potential mechanism of action.
Chemical and Physical Properties
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral molecule, with the (3S,4R) and (3R,4S) stereoisomers being of particular interest in pharmaceutical research. The introduction of a fluorine atom can significantly influence the physicochemical properties of the piperidine ring, such as basicity (pKa), which can in turn affect its biological activity and pharmacokinetic profile.[1]
Table 1: Physicochemical Properties of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2][3][4] |
| Molecular Weight | 218.27 g/mol | [2][3][4] |
| CAS Number | 907544-20-1 ((3S,4R) isomer) | [2][3][4][5][6][7] |
| 907544-17-6 ((3R,4S) isomer) | [8][9] | |
| Boiling Point | 285.6 ± 40.0 °C (Predicted) | [5][6] |
| Appearance | White to off-white powder | [7] |
| Purity | ≥95% - 97% | [6][10] |
Synthesis and Characterization
The synthesis of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, particularly its stereoisomers, is a multi-step process. A representative synthetic route for the (3S,4R) isomer is detailed below.
Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
A common method for the synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.[8]
Experimental Protocol:
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Materials:
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tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
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10% Palladium on activated carbon (Pd/C)
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Methanol (MeOH)
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Diatomaceous earth (Celite)
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-
Procedure:
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To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (10 eq) and 10% Pd/C (0.28 w/w).
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Heat the reaction mixture to 50 °C for 1 hour.[8]
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Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel.
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DOT Script for Synthesis Workflow:
Caption: Synthetic pathway for the preparation of the target compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Experimental Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis:
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¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.[8]
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¹³C NMR: The spectrum should display resonances corresponding to the carbons of the tert-butyl group, the piperidine ring, and the carbonyl group of the Boc protecting group.
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¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling constants providing information about the fluorine's environment.
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Table 2: Representative ¹H NMR Data for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in CDCl₃ [8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.40 | s | 9H | C(CH₃)₃ |
| 1.88 | m | 2H | Piperidine CH₂ |
| 3.01 | m | 2H | Piperidine CH₂ |
| 3.55 | m | 2H | Piperidine CH₂ |
| 3.77 | m | 1H | Piperidine CH |
| 4.66 | d | 1H | Piperidine CH-F |
Biological Activity and Drug Discovery
Fluorinated piperidines are recognized as privileged scaffolds in drug discovery. The introduction of fluorine can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, which can lead to improved target engagement and reduced off-target effects, such as hERG channel inhibition.[1]
Role as a Janus Kinase (JAK) Inhibitor Building Block
Substituted piperidines, including fluorinated derivatives, are key components of many inhibitors of Janus kinases (JAKs). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11] Therefore, inhibitors of JAKs are of significant therapeutic interest.
The tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate scaffold can be incorporated into larger molecules designed to target the ATP-binding site of JAKs. The amino group provides a point for further chemical modification to optimize binding affinity and selectivity.
DOT Script for a Generalized JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT pathway by a potential inhibitor.
Safety and Handling
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Flush eyes with water as a precaution.
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Ingestion: If swallowed, rinse mouth with water. Consult a physician.
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Conclusion
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique stereochemistry and the presence of a fluorine atom make it an attractive scaffold for the development of novel drug candidates, particularly in the area of JAK inhibition. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its potential role in targeted therapies.
References
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. parchem.com [parchem.com]
- 10. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 11. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
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